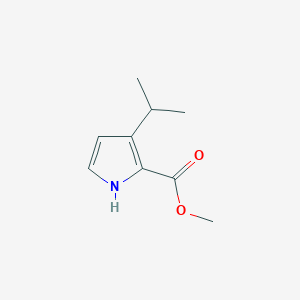
Methyl 3-isopropyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-isopropyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.208. It is a type of pyrrole ester .
Synthesis Analysis
The synthesis of pyrrole esters, including “Methyl 3-isopropyl-1H-pyrrole-2-carboxylate”, can be achieved through an enzymatic approach using Novozym 435 for transesterification . The reaction conditions are optimized considering factors such as lipase type, solvent, lipase load, molecular sieves, substrate molar ratio of esters to alcohol, reaction temperature, reaction duration, and speed of agitation . The reaction mixture includes alcohol and methyl 1H-pyrrole-2-carboxylate, and the effect of molecular sieves on the content of the compound was investigated .Molecular Structure Analysis
The molecular structure of “Methyl 3-isopropyl-1H-pyrrole-2-carboxylate” can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “Methyl 3-isopropyl-1H-pyrrole-2-carboxylate” are primarily enzymatic processes such as esterification, interesterification, thioesterification, and transesterification . These processes are catalyzed by enzymes such as lipases and esterases .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-isopropyl-1H-pyrrole-2-carboxylate” include its molecular formula (C9H13NO2), molecular weight (167.208), and its structure which can be represented as a 2D Mol file or a computed 3D SD file .科学的研究の応用
Enzymatic Synthesis of Pyrrole Esters
Methyl 3-isopropyl-1H-pyrrole-2-carboxylate can be used in the enzymatic synthesis of pyrrole esters . This process involves the use of enzymes like Novozym 435 for transesterification to synthesize pyrrole esters . The synthesized pyrrolyl esters have been found to present sweet and acid aroma .
Thermal Stability Studies
This compound can be used in studies related to thermal stability. The thermal degradation process of pyrrole esters synthesized from Methyl 3-isopropyl-1H-pyrrole-2-carboxylate can be studied using techniques like Py–GC/MS (pyrolysis–gas chromatography/mass spectrometry), TG (thermogravimetry), and DSC (differential scanning calorimeter) .
Flavoring and Aroma Ingredients
Pyrrole esters, including those derived from Methyl 3-isopropyl-1H-pyrrole-2-carboxylate, are often used in the food, fragrance, cosmetic, coating, and pharmaceutical sectors as flavoring and aroma ingredients .
Building Blocks for Organic Synthesis
Pyrrole esters, including Methyl 3-isopropyl-1H-pyrrole-2-carboxylate, are essential building blocks for organic synthesis . They can create interesting building blocks for the creation of diverse functionalized products .
Bioactive Compounds
Pyrrole esters, which could be characterized by special aromatic organoleptic qualities, have found use in bioactive compounds . As a result, making pyrrole esters has garnered more interest .
Green Chemistry
The synthesis of pyrrole esters, including Methyl 3-isopropyl-1H-pyrrole-2-carboxylate, can be achieved using green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods .
作用機序
Target of Action
Methyl 3-isopropyl-1H-pyrrole-2-carboxylate is a biochemical reagent It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds such as indole derivatives have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Related compounds have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
将来の方向性
The future directions for “Methyl 3-isopropyl-1H-pyrrole-2-carboxylate” could involve further exploration of its synthesis methods, particularly the enzymatic approach, and its potential applications in various industries. As a type of pyrrole ester, it could be characterized by special aromatic organoleptic qualities and find use in bioactive compounds .
特性
IUPAC Name |
methyl 3-propan-2-yl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(2)7-4-5-10-8(7)9(11)12-3/h4-6,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEREHOEDBBREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(NC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-isopropyl-1H-pyrrole-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2573454.png)
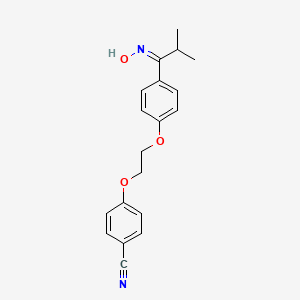
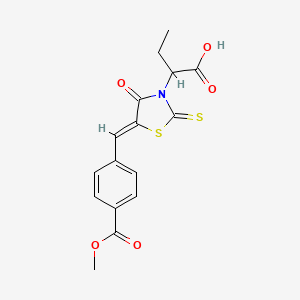
![N-[(5-Chloro-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2573459.png)


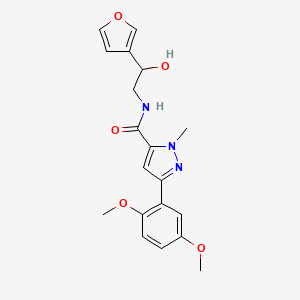
![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573466.png)
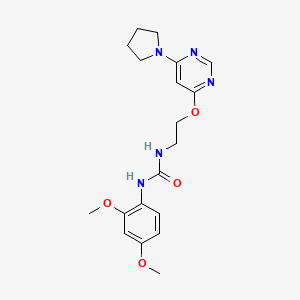
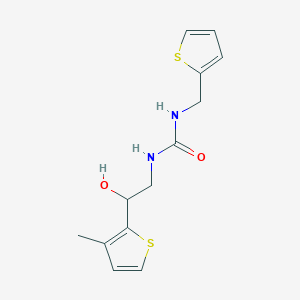
![3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2573469.png)
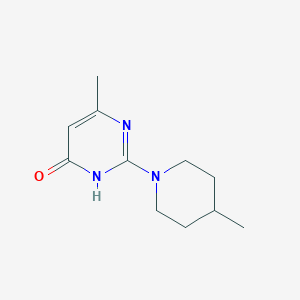
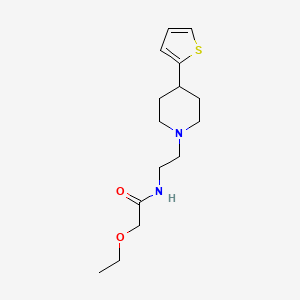
![{5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylamine](/img/structure/B2573475.png)